Ethyl (5-fluoronaphthalen-1-yl)acetate

Description

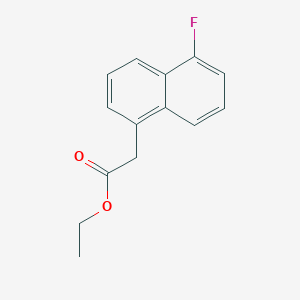

Ethyl (5-fluoronaphthalen-1-yl)acetate is a fluorinated aromatic ester derivative characterized by a naphthalene ring system substituted with a fluorine atom at the 5-position and an ethyl acetate group at the 1-position.

Naphthalene derivatives are widely studied for their electronic and steric properties, which are critical in pharmaceuticals, agrochemicals, and materials science . The ethyl acetate moiety serves as a hydrolyzable ester group, commonly used to modulate lipophilicity and bioavailability in prodrug designs .

Properties

Molecular Formula |

C14H13FO2 |

|---|---|

Molecular Weight |

232.25 g/mol |

IUPAC Name |

ethyl 2-(5-fluoronaphthalen-1-yl)acetate |

InChI |

InChI=1S/C14H13FO2/c1-2-17-14(16)9-10-5-3-7-12-11(10)6-4-8-13(12)15/h3-8H,2,9H2,1H3 |

InChI Key |

GVPMUACDKADACC-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CC1=C2C=CC=C(C2=CC=C1)F |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

Table 1: Key Structural Differences Among Analogous Compounds

Key Observations :

- Substituent Effects : Fluorine (atomic radius: 0.64 Å) is smaller and more electronegative than bromine (1.14 Å), leading to distinct electronic and steric interactions. This impacts reactivity (e.g., slower nucleophilic substitution for fluorine) and polarity .

- Aromatic System : Naphthalene (10 π-electrons) offers extended conjugation compared to indole (9 π-electrons) or phenyl (6 π-electrons), influencing UV absorbance and stability .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Analysis :

- The fluorinated naphthalene derivative is expected to exhibit higher hydrophobicity (logP ~3.5–4.0) compared to ethyl acetate (logP 0.73) due to the aromatic system and fluorine’s weak polarity .

- The nitro group in Ethyl 2-(5-nitro-1H-indol-1-yl)acetate increases polarity but is counterbalanced by the indole ring’s hydrophobicity .

Reactivity and Stability

- Hydrolysis: Ethyl esters typically undergo alkaline or enzymatic hydrolysis. The electron-withdrawing fluorine may slow hydrolysis compared to non-fluorinated analogs, as seen in brominated derivatives .

- Thermal Stability: Fluorinated aromatic compounds generally exhibit higher thermal stability due to strong C-F bonds (bond energy ~485 kJ/mol) compared to C-Br (285 kJ/mol) or C-NO₂ (~200 kJ/mol) .

Q & A

Basic: What are the standard synthetic routes for Ethyl (5-fluoronaphthalen-1-yl)acetate, and how can reaction yields be optimized?

Methodological Answer:

this compound is typically synthesized via esterification or nucleophilic substitution. A common approach involves:

- Step 1: Fluorination of naphthalene at the 5-position using electrophilic fluorinating agents (e.g., Selectfluor®) under anhydrous conditions .

- Step 2: Acetylation of the fluorinated naphthalene using ethyl chloroacetate in the presence of a base (e.g., K₂CO₃) to form the ester bond.

- Step 3: Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product .

Yield Optimization:

- Use catalytic DMAP (4-dimethylaminopyridine) to enhance esterification efficiency.

- Monitor reaction progress via TLC or GC-MS to minimize side products .

Basic: What analytical techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy:

- ¹H/¹³C NMR: Confirm ester linkage (δ ~4.1–4.3 ppm for -OCH₂CH₃) and fluoronaphthalene aromatic signals (spin-spin splitting due to fluorine) .

- ¹⁹F NMR: Quantify fluorine incorporation (single peak at ~-110 ppm, depending on substituent effects) .

- GC-MS: Identify molecular ion peaks (m/z ~232 for [M⁺]) and fragmentation patterns (e.g., loss of COOEt group) .

- X-ray Crystallography: Resolve crystal packing and bond angles using SHELXL for refinement .

Advanced: How does the fluorine substituent influence the compound’s reactivity in catalytic reactions?

Methodological Answer:

The 5-fluoro group on naphthalene:

- Electronic Effects: Withdraws electron density via inductive effects, activating the naphthalene ring toward electrophilic substitution at specific positions.

- Steric Effects: Minimal steric hindrance allows for regioselective functionalization .

Experimental Validation:

- Perform DFT calculations (e.g., Gaussian 09) to map electrostatic potential surfaces and predict reactive sites.

- Compare reaction rates with non-fluorinated analogs using kinetic studies (e.g., UV-Vis monitoring) .

Advanced: What computational methods are suitable for modeling the thermodynamic stability of this compound?

Methodological Answer:

- DFT Calculations: Optimize geometry at the B3LYP/6-311+G(d,p) level to determine bond dissociation energies (BDEs) and assess stability .

- Thermogravimetric Analysis (TGA): Experimentally validate decomposition temperatures (e.g., ~200–250°C for ester cleavage) and correlate with computed activation energies .

- Solvent Effects: Use COSMO-RS to predict solubility in polar aprotic solvents (e.g., DMSO, acetone) .

Basic: How can impurities be removed during purification of this compound?

Methodological Answer:

- Liquid-Liquid Extraction: Partition between ethyl acetate and brine to remove unreacted starting materials.

- Column Chromatography: Use silica gel with a hexane:ethyl acetate (8:2) mobile phase. Monitor fractions via TLC (Rf ~0.4) .

- Recrystallization: Dissolve in hot ethanol and cool slowly to isolate crystalline product .

Advanced: What strategies are employed to evaluate the biological activity of this compound?

Methodological Answer:

- Enzyme Inhibition Assays:

- Screen against target enzymes (e.g., cyclooxygenase-2) using fluorogenic substrates. Measure IC₅₀ values via fluorescence quenching .

- Cytotoxicity Studies:

- Treat cancer cell lines (e.g., HeLa) and quantify viability via MTT assay. Compare with fluorouracil controls .

- ADMET Profiling:

- Predict pharmacokinetics using SwissADME. Validate metabolic stability in liver microsomes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.